Thermal Oxidative Stability in Lipid Systems: 3,3''-Dihydroxyterphenyllin Outperforms BHA and α-Tocopherol
In the Rancimat method using lard as substrate (200 μg/mL), 3,3''-dihydroxyterphenyllin (3,3''-DHT) exhibited a protection factor (PF) of 7.82, which was markedly higher than that of the synthetic antioxidant butylated hydroxyanisole (BHA, PF = 5.58) and the endogenous antioxidant α-tocopherol (PF = 4.29). This represents a 40% improvement over BHA and an 82% improvement over α-tocopherol in extending the oxidative induction period of lard. In the linoleic acid peroxidation system (12.5–200 μg/mL), 3,3''-DHT inhibited peroxidation by greater than 95%, significantly exceeding α-tocopherol's performance and matching BHA [1][2].
| Evidence Dimension | Protection factor in lard (Rancimat, 200 μg/mL) |
|---|---|
| Target Compound Data | 3,3''-Dihydroxyterphenyllin: PF = 7.82 |
| Comparator Or Baseline | BHA: PF = 5.58; α-Tocopherol: PF = 4.29 |
| Quantified Difference | 1.40-fold vs. BHA; 1.82-fold vs. α-tocopherol |
| Conditions | Rancimat method, lard substrate, 200 μg/mL, 100°C airflow, induction time measurement. |
Why This Matters
For procurement in food preservation or lipid-stabilization research, 3,3''-DHT offers quantifiably superior thermal antioxidant durability compared to the two most widely used natural and synthetic benchmarks.
- [1] Yen, G. C., et al. "Isolation and characterization of antioxidant compounds from Aspergillus candidus broth filtrate." Journal of Agricultural and Food Chemistry 49.3 (2001): 1426-1431. PMID: 11312875. View Source
- [2] Yen, G. C., et al. "Isolation and characterization of antioxidant compounds from Aspergillus candidus broth filtrate." Journal of Agricultural and Food Chemistry 49.3 (2001): p. 1429, text and Table 3. View Source
